molecular formula C13H17NO3S B7641951 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid

3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid

Cat. No. B7641951
M. Wt: 267.35 g/mol
InChI Key: UIVRASIRJLMJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid, also known as CTAA, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is induced in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that maintain normal physiological functions.
Biochemical and physiological effects:
This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been shown to reduce pain and swelling in animal models of inflammatory disorders. This compound has been shown to have a good safety profile and minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental models.

Future Directions

There are several future directions for the study of 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid. One area of research is the development of this compound derivatives with improved efficacy and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. In addition, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its side effects. Overall, the study of this compound has the potential to lead to the development of new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid involves the reaction of cyclopropylamine with 2-thiophen-3-ylacetyl chloride, followed by the addition of 2-methylpropanoic acid. The resulting compound is purified by recrystallization and characterized by spectroscopic methods.

Scientific Research Applications

3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory disorders.

properties

IUPAC Name

3-[cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9(13(16)17)7-14(11-2-3-11)12(15)6-10-4-5-18-8-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRASIRJLMJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)CC2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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